molecular formula C25H25N7O2 B11190243 9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11190243
M. Wt: 455.5 g/mol
InChI Key: LBSIUBVGQHKSHL-UHFFFAOYSA-N
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Description

“9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene” is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of aromatic rings, pyridine, and multiple nitrogen atoms, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenyl and pyridin-2-ylmethyl intermediates, followed by their coupling under specific conditions to form the desired tetracyclic structure. Common reagents used in these reactions include:

    Catalysts: Palladium or platinum-based catalysts.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Reaction Conditions: Elevated temperatures and inert atmospheres (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical agent.

    Industry: Use in the development of advanced materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The unique combination of aromatic rings and nitrogen atoms.

    Reactivity: Specific reactivity patterns due to its functional groups.

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C25H25N7O2/c1-33-21-11-10-17(13-22(21)34-2)23-29-24-27-15-30(14-18-7-5-6-12-26-18)16-31(24)25-28-19-8-3-4-9-20(19)32(23)25/h3-13,23H,14-16H2,1-2H3,(H,27,29)

InChI Key

LBSIUBVGQHKSHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6)OC

Origin of Product

United States

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